

Introduction: The Versatility of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hexyloxyphenylboronic acid**

Cat. No.: **B038556**

[Get Quote](#)

4-Hexyloxyphenylboronic acid is an indispensable reagent in modern organic synthesis, belonging to the versatile class of arylboronic acids. Its structure, featuring a stable boronic acid functional group and a lipophilic hexyloxy tail, makes it a prime candidate for constructing complex molecular architectures. This guide provides an in-depth exploration of its structural information, synthesis, analytical characterization, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of pharmaceutical and materials science research. For drug development professionals and synthetic chemists, understanding the nuances of this reagent is critical for leveraging its full potential in creating novel bioactive compounds and advanced functional materials.[\[1\]](#)

Core Structural and Physicochemical Profile

The utility of **4-Hexyloxyphenylboronic acid** begins with its fundamental molecular and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

dot graph { layout=neato; node [shape=none]; edge [style=invis]; a [label="C₁₂H₁₉BO₃", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3682148&t=l", labelloc=b]; b [label="Chemical Structure of **4-Hexyloxyphenylboronic acid**"]; a -- b; } idot Caption: 2D structure of **4-Hexyloxyphenylboronic acid**.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Source(s)
CAS Number	121219-08-7	[2] [3]
Molecular Formula	C ₁₂ H ₁₉ BO ₃	[2] [3]
Molecular Weight	222.09 g/mol	[2] [3]
IUPAC Name	(4-hexyloxyphenyl)boronic acid	[2]
InChI Key	XYNVLFGOOWKQS-UHFFFAOYSA-N	[2]
Synonyms	4-Hexyloxybenzeneboronic acid, 4-(n-Hexyloxy)phenylboronic acid	[2]

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	White to off-white solid (powder or crystal)	
Melting Point	85 °C	[4]
Density	1.04 g/cm ³	[2]
Solubility	Soluble in Methanol	
Storage Temperature	Room temperature, recommended <15°C in a cool, dark place	

Synthesis and Purification: A Mechanistic Approach

The synthesis of arylboronic acids is a well-established field. A common and reliable method involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis. This approach offers a high degree of control and scalability.

A plausible synthetic pathway for **4-Hexyloxyphenylboronic acid** starts from 4-bromophenol. The phenolic hydroxyl group is first alkylated to introduce the hexyloxy chain, followed by conversion to the boronic acid.

[Click to download full resolution via product page](#)

Causality in Experimental Design:

- **Alkylation First:** The phenolic proton is acidic and would interfere with the formation of a Grignard reagent. Therefore, the hexyloxy group is installed first by reacting 4-bromophenol with an alkylating agent like 1-bromohexane in the presence of a mild base.
- **Grignard Reagent Formation:** The resulting 1-bromo-4-hexyloxybenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent. Anhydrous conditions are critical to prevent quenching the highly reactive organometallic species.
- **Borylation at Low Temperature:** The Grignard reagent is then added to a trialkyl borate (e.g., triisopropyl borate) at low temperatures (e.g., -78 °C). This exothermic reaction is controlled at low temperatures to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the boron center.
- **Acidic Hydrolysis:** The final step is the careful hydrolysis of the resulting borate ester with an aqueous acid to yield the desired boronic acid.

Purification is typically achieved by recrystallization from a suitable solvent system, often involving a polar solvent and a non-polar anti-solvent, to yield the product as a crystalline solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

4-Hexyloxyphenylboronic acid is a premier coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[1] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. Its widespread use

stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.[5][6]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

[Click to download full resolution via product page](#)

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[7]
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[5]
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond in the final product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.

Self-Validating Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the coupling of **4-Hexyloxyphenylboronic acid** with an aryl bromide. The success of the reaction is validated by the consumption of starting materials and formation of the product, observable by techniques like TLC or LC-MS.

Materials:

- **4-Hexyloxyphenylboronic acid** (1.2 mmol, 1.2 eq)
- Aryl bromide (1.0 mmol, 1.0 eq)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 mmol, 2 mol%)
- Triphenylphosphine $[\text{PPh}_3]$ (0.08 mmol, 8 mol%)

- Potassium carbonate (K_2CO_3) (2.0 mmol, 2.0 eq)
- Toluene (5 mL)
- Ethanol (2 mL)
- Deionized water (2 mL)
- Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

- **Flask Preparation:** Flame-dry a round-bottom flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
- **Reagent Addition:** To the flask, add the aryl bromide (1.0 mmol), **4-Hexyloxyphenylboronic acid** (1.2 mmol), and potassium carbonate (2.0 mmol).
- **Catalyst Addition:** Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Note: The phosphine ligand coordinates to the palladium, stabilizing the catalyst and facilitating the reaction steps.
- **Inert Atmosphere:** Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
- **Solvent Addition:** Under a positive pressure of inert gas, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. The biphasic solvent system is crucial; the organic phase solubilizes the reagents and catalyst, while the aqueous phase dissolves the inorganic base.
- **Reaction Execution:** Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling of **4-Hexyloxyphenylboronic acid** is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Information

Category	Information	Statements	Source(s)
Pictogram(s)	GHS07 (Exclamation Mark)		
Signal Word	Warning		
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4]	
Precautionary Statements	P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]	

Handling Recommendations:

- Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
[8]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

- Avoid generating dust.[\[8\]](#)
- After handling, wash hands thoroughly.

Storage Recommendations:

- Store in a tightly closed container in a cool, dry, and dark place.
- Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). While this often does not impede reactivity in cross-coupling reactions, storing the compound under an inert atmosphere (e.g., Argon) can minimize this process.

Conclusion

4-Hexyloxyphenylboronic acid stands out as a highly valuable and versatile building block for synthetic chemistry. Its predictable reactivity in the Suzuki-Miyaura coupling, combined with its tailored physical properties conferred by the hexyloxy group, provides chemists with a powerful tool for the synthesis of complex organic molecules. From liquid crystals to potential pharmaceutical agents, the biaryl structures enabled by this reagent are of significant academic and industrial interest. A thorough understanding of its synthesis, handling, and application, as detailed in this guide, empowers researchers to utilize it safely and effectively, paving the way for future innovations in drug discovery and materials science.

References

- **4-Hexyloxyphenylboronic Acid** (contains varying amounts of Anhydride). ChemBK. [\[Link\]](#)
- **4-Hexyloxyphenylboronic Acid | C12H19BO3 | CID 3682148**. PubChem - NIH. [\[Link\]](#)
- Suzuki Coupling. Organic Chemistry Portal. [\[Link\]](#)
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bocsci.com [bocsci.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Suzuki Coupling Reaction [bocsci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [Introduction: The Versatility of a Key Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038556#4-hexyloxyphenylboronic-acid-structural-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

